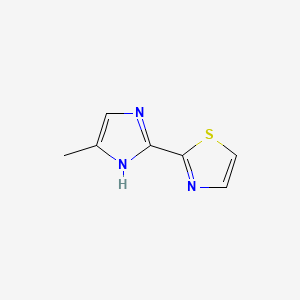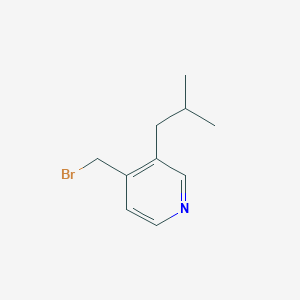
4-(Bromomethyl)-3-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-isobutylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an isobutyl group attached to the third position. The bromomethyl group makes this compound highly reactive, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-isobutylpyridine can be achieved through several methods. One common method involves the bromination of 3-isobutylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Another method involves the use of hydrobromic acid and a suitable brominating agent to introduce the bromomethyl group into the pyridine ring. This reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-3-isobutylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3-isobutylpyridine.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Methyl derivatives of 3-isobutylpyridine are formed.
科学的研究の応用
4-(Bromomethyl)-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(Bromomethyl)-3-isobutylpyridine involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-3-isobutylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.
4-(Methyl)-3-isobutylpyridine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
3-Isobutylpyridine: Lacks the bromomethyl group, resulting in significantly different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-isobutylpyridine is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry, enabling the formation of a wide range of derivatives and facilitating various chemical transformations.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
4-(bromomethyl)-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H14BrN/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
INJGXQNZUQQZLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=CN=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



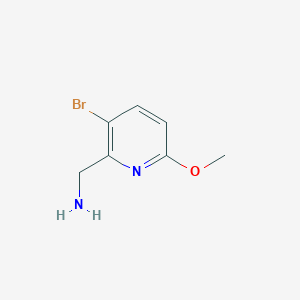


![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

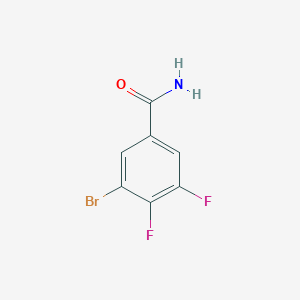
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
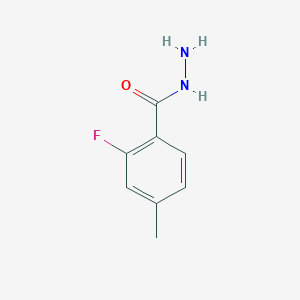
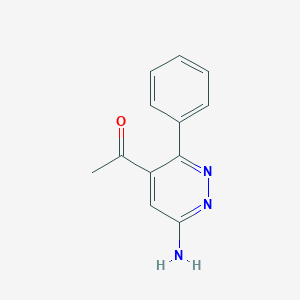

![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
